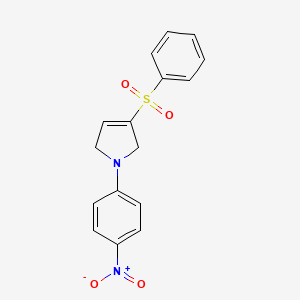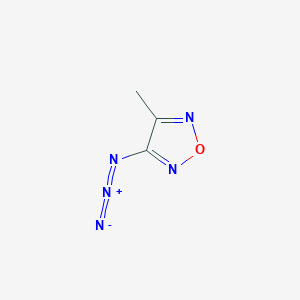
3-Azido-4-methyl-1,2,5-oxadiazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Azido-4-methyl-1,2,5-oxadiazole is a heterocyclic compound that belongs to the oxadiazole family. This compound is characterized by a five-membered ring containing two nitrogen atoms, one oxygen atom, and an azido group at the third position. The presence of the azido group makes it a highly reactive and versatile compound, which has garnered significant interest in various fields of scientific research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 3-Azido-4-methyl-1,2,5-oxadiazole typically involves the diazotization of 4-methyl-1,2,5-oxadiazole-3-amine followed by azidation. The reaction conditions often include the use of sodium nitrite (NaNO₂) in an acidic medium to form the diazonium salt, which is then treated with sodium azide (NaN₃) to introduce the azido group .
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis. This includes optimizing reaction conditions to ensure higher yields and purity, as well as implementing safety measures due to the compound’s reactive nature.
Análisis De Reacciones Químicas
Types of Reactions: 3-Azido-4-methyl-1,2,5-oxadiazole undergoes various chemical reactions, including:
Substitution Reactions: The azido group can be replaced by other nucleophiles, leading to the formation of different derivatives.
Cycloaddition Reactions: The azido group can participate in cycloaddition reactions, forming triazoles and other heterocyclic compounds.
Reduction Reactions: The azido group can be reduced to an amine group under appropriate conditions.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alcohols.
Cycloaddition Reactions: Reagents like alkynes and alkenes are used under thermal or catalytic conditions.
Reduction Reactions: Reducing agents such as hydrogen gas (H₂) in the presence of a catalyst or lithium aluminum hydride (LiAlH₄) are commonly used.
Major Products Formed:
Substitution Reactions: Various substituted oxadiazoles.
Cycloaddition Reactions: Triazoles and other fused heterocycles.
Reduction Reactions: Amino derivatives of oxadiazole.
Aplicaciones Científicas De Investigación
3-Azido-4-methyl-1,2,5-oxadiazole has a wide range of applications in scientific research, including:
Biology: Investigated for its potential as a bioorthogonal reagent in labeling and imaging studies.
Medicine: Explored for its antimicrobial and anticancer properties due to its ability to form bioactive compounds.
Industry: Utilized in the development of new materials with specific properties, such as high-energy materials and polymers.
Mecanismo De Acción
The mechanism of action of 3-Azido-4-methyl-1,2,5-oxadiazole is primarily based on the reactivity of the azido group. The azido group can undergo cycloaddition reactions with alkynes and alkenes, forming triazoles that can interact with biological targets. These interactions can disrupt cellular processes, leading to antimicrobial or anticancer effects. Additionally, the compound’s ability to release nitrogen gas upon decomposition makes it useful in energetic materials .
Comparación Con Compuestos Similares
- 3-Azido-4-methyl-1,2,4-oxadiazole
- 3-Azido-4-methyl-1,3,4-oxadiazole
- 3-Azido-4-methyl-1,2,3-oxadiazole
Comparison:
- 3-Azido-4-methyl-1,2,5-oxadiazole is unique due to the specific positioning of the nitrogen and oxygen atoms in the ring, which influences its reactivity and stability. Compared to other oxadiazole isomers, it exhibits distinct chemical behavior and applications, particularly in the synthesis of energetic materials and bioactive compounds .
Propiedades
Número CAS |
166112-45-4 |
|---|---|
Fórmula molecular |
C3H3N5O |
Peso molecular |
125.09 g/mol |
Nombre IUPAC |
3-azido-4-methyl-1,2,5-oxadiazole |
InChI |
InChI=1S/C3H3N5O/c1-2-3(5-8-4)7-9-6-2/h1H3 |
Clave InChI |
QNVIQAGPHHIUJE-UHFFFAOYSA-N |
SMILES canónico |
CC1=NON=C1N=[N+]=[N-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[3-(Hexadecyloxy)-2-hydroxypropyl]-L-tryptophan](/img/structure/B14257187.png)

![1-Propanone, 1-[2-hydroxy-4-[(tetrahydro-2H-pyran-2-yl)oxy]phenyl]-](/img/structure/B14257195.png)
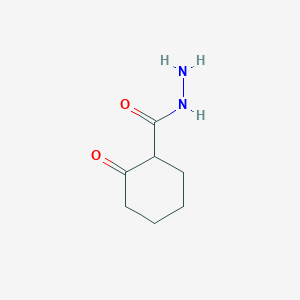
![Silane, dimethylphenyl[1-[(tributylstannyl)methyl]ethenyl]-](/img/structure/B14257216.png)
![N-(4-{4-(3-Methylphenyl)-2-[4-(methylsulfanyl)phenyl]-1,3-thiazol-5-yl}pyridin-2-yl)propanamide](/img/structure/B14257223.png)
![N~1~,N~3~-Bis[(4-bromophenyl)methyl]benzene-1,3-diamine](/img/structure/B14257228.png)
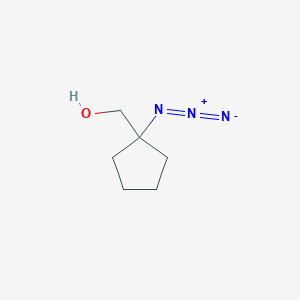

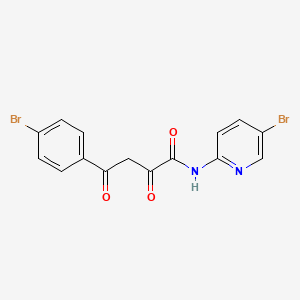
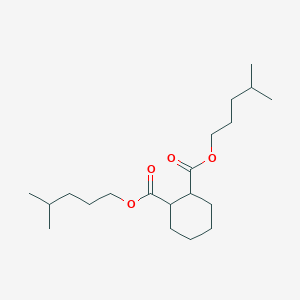
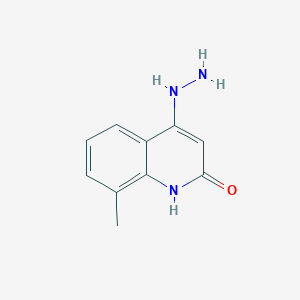
![2,5-Bis[2-(chloromethyl)-5-nitrophenyl]-1,3,4-oxadiazole](/img/structure/B14257271.png)
